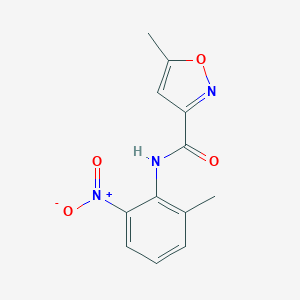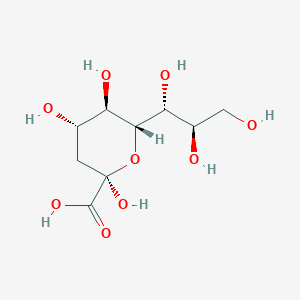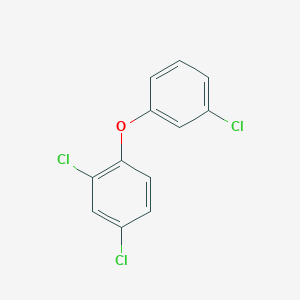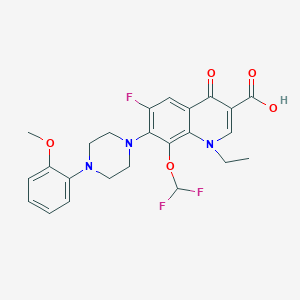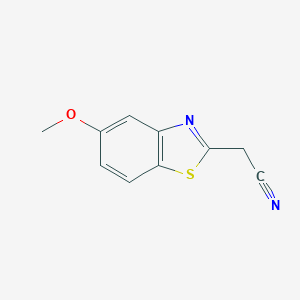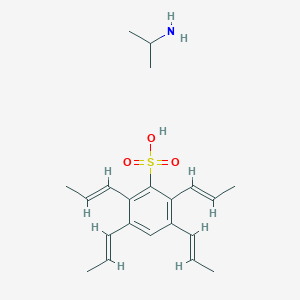![molecular formula C8H12O2 B116166 Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) CAS No. 148164-45-8](/img/structure/B116166.png)
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is also known as 1-[(1E)-propenyl]-2-(hydroxymethyl)cyclopropanecarboxaldehyde or 1-Propenyl-2-hydroxymethylcyclopropanecarboxaldehyde. It is a colorless liquid that has a strong odor and is highly reactive.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is not fully understood. However, it is believed that the compound reacts with other organic compounds through the formation of covalent bonds. The compound is highly reactive due to the presence of a double bond and a carbonyl group in its structure.
Efectos Bioquímicos Y Fisiológicos
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to exhibit antibacterial and antifungal activity against various microorganisms. The compound has also been found to have anti-inflammatory and analgesic effects. In addition, it has been shown to have a positive effect on the immune system and can stimulate the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has several advantages for lab experiments. It is a highly reactive compound that can be used in a variety of reactions. The compound is also readily available and can be synthesized using different methods. However, the compound is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for the research on Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI). One of the directions is to explore its potential as a starting material for the synthesis of new drugs and pharmaceuticals. The compound can also be used in the synthesis of new materials with unique properties. In addition, the compound can be used in the development of new analytical methods for the detection of organic compounds. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in different fields of research.
Conclusion:
In conclusion, Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is a highly reactive and versatile compound that has potential applications in various fields of scientific research. The compound can be synthesized using different methods and has been found to have antibacterial, antifungal, anti-inflammatory, and analgesic effects. Although the compound has several advantages for lab experiments, it can be dangerous if not handled properly. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in different fields of research.
Métodos De Síntesis
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) can be synthesized by using different methods. One of the most common methods is the reaction of cyclopropanecarboxaldehyde with propenylmagnesium bromide in the presence of a catalyst such as copper (I) bromide. The reaction results in the formation of the desired compound with a yield of around 60%. Other methods include the use of sodium borohydride, lithium aluminum hydride, and boron trifluoride etherate.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has been extensively studied for its potential applications in scientific research. It has been found to be an effective reagent for the synthesis of various organic compounds such as chiral alcohols, aldehydes, and ketones. The compound has also been used in the synthesis of natural products such as terpenoids and steroids. In addition, it has been used as a starting material for the synthesis of drugs and pharmaceuticals.
Propiedades
Número CAS |
148164-45-8 |
|---|---|
Nombre del producto |
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(1R,2R)-1-(hydroxymethyl)-2-[(E)-prop-1-enyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-3-7-4-8(7,5-9)6-10/h2-3,5,7,10H,4,6H2,1H3/b3-2+/t7-,8-/m0/s1 |
Clave InChI |
XDDIBFCLNVOYHH-HZIBQTDNSA-N |
SMILES isomérico |
C/C=C/[C@H]1C[C@@]1(CO)C=O |
SMILES |
CC=CC1CC1(CO)C=O |
SMILES canónico |
CC=CC1CC1(CO)C=O |
Sinónimos |
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



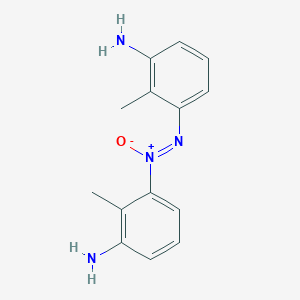
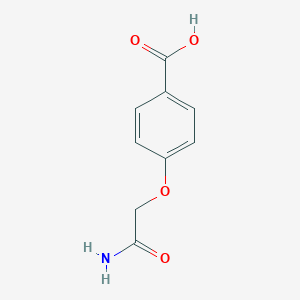
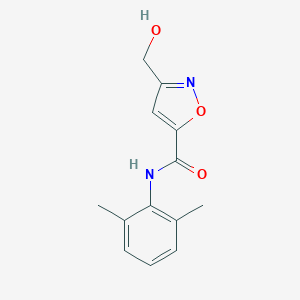
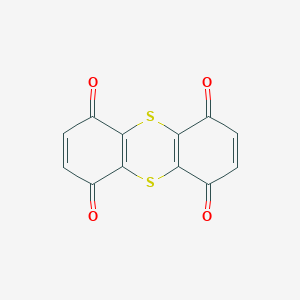
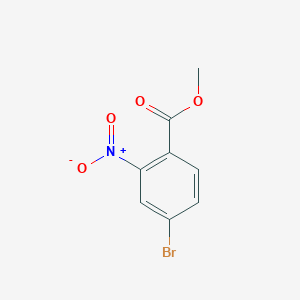
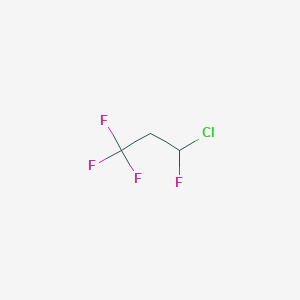
![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
